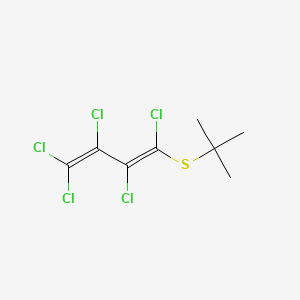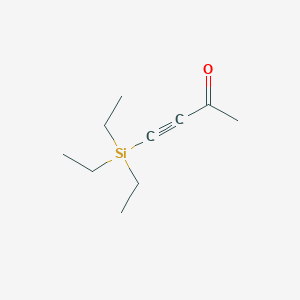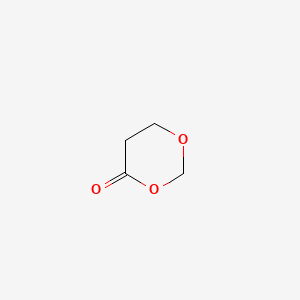
1,3-Dioxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxan-4-one: is a heterocyclic organic compound with a six-membered ring structure containing two oxygen atoms and one carbonyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-4-one can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the cyclic acetal.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures a higher yield of the desired product by shifting the equilibrium towards the formation of the cyclic acetal .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone and other related products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogens or other electrophiles.
Major Products Formed:
Oxidation: Dioxanone and related compounds.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxan-4-one has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used in the synthesis of alicyclic polyesters, which exhibit improved thermal and optical performance due to backbone rigidity.
Battery Technology: The compound is used as a polymer electrolyte in lithium-metal batteries, providing superior oxidation stability and enhancing the performance of high-voltage cathodes.
Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxan-4-one involves its ability to undergo ring-opening polymerization, which is facilitated by protic acids as catalysts . The polymerization process can proceed via two distinct mechanistic routes: the activated monomer mechanism and the active chain-end mechanism . These mechanisms involve the formation of a dioxacarbenium ion, which rapidly adds more monomer units to produce high-molar-mass polymers .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane: A heterocyclic organic compound with a similar structure but different properties and applications.
1,3-Dioxolane: Another cyclic acetal with a five-membered ring structure, used in similar applications but with different reactivity.
Uniqueness of 1,3-Dioxan-4-one: this compound is unique due to its six-membered ring structure, which provides greater stability and versatility in chemical reactions compared to its five-membered counterparts. Its ability to undergo ring-opening polymerization and form high-molar-mass polymers makes it particularly valuable in polymer chemistry and battery technology .
Eigenschaften
CAS-Nummer |
5962-32-3 |
|---|---|
Molekularformel |
C4H6O3 |
Molekulargewicht |
102.09 g/mol |
IUPAC-Name |
1,3-dioxan-4-one |
InChI |
InChI=1S/C4H6O3/c5-4-1-2-6-3-7-4/h1-3H2 |
InChI-Schlüssel |
NENKKJDNYSKDBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
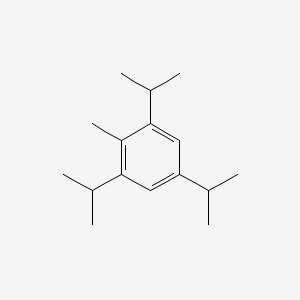
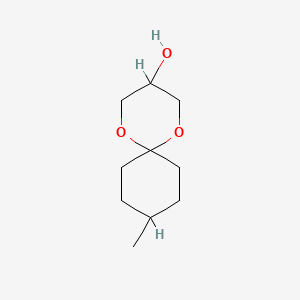

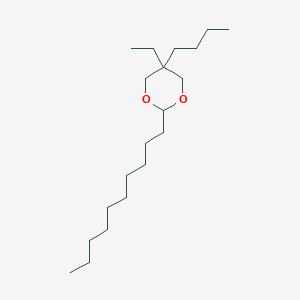
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
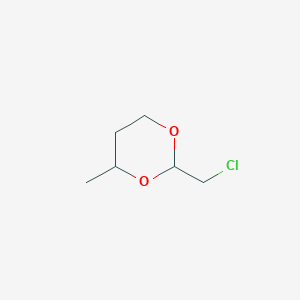
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
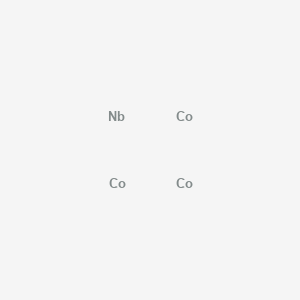
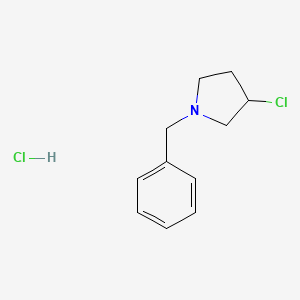
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
